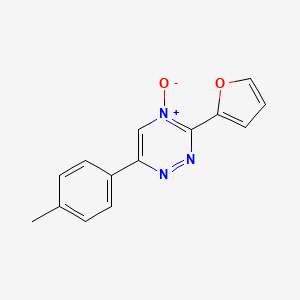
3-(Furan-2-yl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine is a heterocyclic compound that features a furan ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
3-(Furan-2-yl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-6-phenyl-4-oxo-1,2,4lambda~5~-triazine: Similar structure but lacks the methyl group on the phenyl ring.
3-(Thiophen-2-yl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine: Contains a thiophene ring instead of a furan ring.
3-(Furan-2-yl)-6-(4-chlorophenyl)-4-oxo-1,2,4lambda~5~-triazine: Contains a chlorine atom on the phenyl ring instead of a methyl group.
Uniqueness
3-(Furan-2-yl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine is unique due to the presence of both a furan ring and a methyl-substituted phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
834857-37-3 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-(4-methylphenyl)-4-oxido-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C14H11N3O2/c1-10-4-6-11(7-5-10)12-9-17(18)14(16-15-12)13-3-2-8-19-13/h2-9H,1H3 |
InChI Key |
ZIULWRPFPSIKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C[N+](=C(N=N2)C3=CC=CO3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


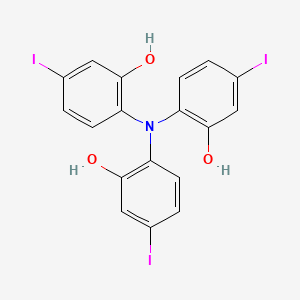
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
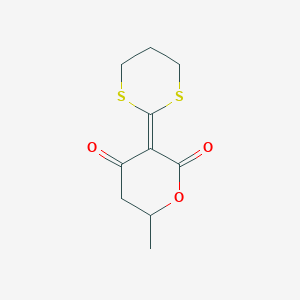
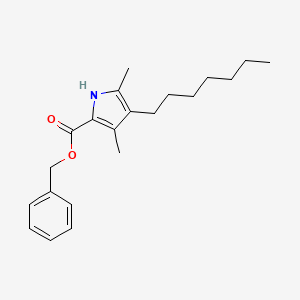
![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)
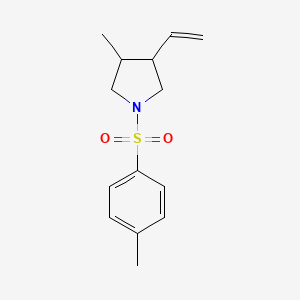
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)
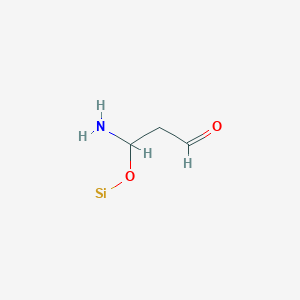
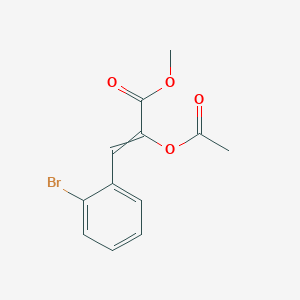
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
